Methyl 3-amino-7-isoquinolinecarboxylate
Description
Methyl 3-amino-7-isoquinolinecarboxylate is a heterocyclic compound featuring an isoquinoline core substituted with an amino group at position 3 and a methyl ester at position 7. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 218.22 g/mol.
Structure
2D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-aminoisoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
ZAWBZNDKSSWHLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2C=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-amino-7-isoquinolinecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules. Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-amino-7-isoquinolinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Implications for Drug Development
The amino group’s electron-donating nature enhances the isoquinoline core’s nucleophilicity, making this compound a versatile intermediate for designing kinase inhibitors or antimicrobial agents. In contrast, chloro or trifluoromethyl analogs () are better suited for lipophilic targets due to their enhanced membrane permeability .
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-7-isoquinolinecarboxylate, and how are reaction conditions optimized for yield and purity?
this compound is synthesized via multi-step reactions. A typical approach involves cyclization of anthranilic acid derivatives or halogenation of pre-formed isoquinoline cores. For example, bromination at low temperatures in inert solvents ensures regioselectivity . Methylation steps may employ methyl iodide in dimethylformamide (DMF) under controlled heating . Reaction optimization includes adjusting parameters like temperature, solvent, and catalyst concentration. Thin-layer chromatography (TLC) monitors progress , while purification leverages recrystallization or column chromatography. Scaling up may involve continuous flow reactors to enhance efficiency and reproducibility .
Q. What characterization techniques are critical for confirming the structure and purity of this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. High-performance liquid chromatography (HPLC) assesses purity, and X-ray crystallography provides definitive structural validation for crystalline derivatives . Cross-referencing with databases like PubChem ensures consistency with reported data .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a scaffold for drug discovery due to its modifiable functional groups. Derivatives are explored for antimicrobial and anticancer activity . The amino group enables amide bond formation, while the carboxylate allows esterification or metal coordination, facilitating targeted modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Discrepancies arise from impurities, tautomerism, or solvent effects. Solutions include:
- Purifying via recrystallization or preparative HPLC .
- Employing deuterated solvents and 2D NMR to resolve overlapping signals .
- Comparing experimental IR/MS data with computational predictions (e.g., DFT calculations) .
- Validating against crystallographic data or literature analogs .
Q. What strategies enhance the biological activity of this compound derivatives, and how are these validated?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) to improve target binding or methoxy groups to enhance solubility .
- Bioactivity Testing : Screen derivatives in assays like microbial growth inhibition or cancer cell viability (MTT assay) .
- Computational Validation : Use molecular docking to predict interactions with enzymes (e.g., kinases) and validate via IC50 determination .
Q. How do reaction mechanisms differ when functionalizing the isoquinoline core under varying conditions?
- Electrophilic Substitution : Directed by electron-donating groups (e.g., -NH₂), bromination occurs at specific positions under kinetic control at low temperatures .
- Nucleophilic Attack : The carboxylate group can undergo esterification or amidation, with DMF as a polar aprotic solvent accelerating reactions .
- Acid/Base Effects : Protonation of the amino group in acidic conditions alters reactivity, favoring cyclization over substitution .
Q. What statistical methods are recommended for analyzing bioactivity data of this compound derivatives?
- Dose-Response Analysis : Nonlinear regression calculates IC50/EC50 values .
- Structure-Activity Relationships (SAR) : Use multivariate regression or machine learning (e.g., QSAR models) to correlate substituents with activity .
- Statistical Validation : Apply ANOVA to compare efficacy across derivatives and report confidence intervals .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) meticulously .
- Contradictory Results : Replicate experiments with independent batches and validate via orthogonal techniques (e.g., HPLC vs. NMR) .
- Scalability : Transition from batch to flow chemistry for consistent yields in gram-scale syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
